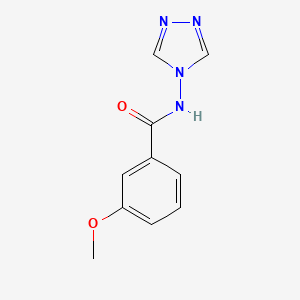3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide
CAS No.: 331434-10-7
Cat. No.: VC5828198
Molecular Formula: C10H10N4O2
Molecular Weight: 218.216
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 331434-10-7 |
|---|---|
| Molecular Formula | C10H10N4O2 |
| Molecular Weight | 218.216 |
| IUPAC Name | 3-methoxy-N-(1,2,4-triazol-4-yl)benzamide |
| Standard InChI | InChI=1S/C10H10N4O2/c1-16-9-4-2-3-8(5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) |
| Standard InChI Key | XNNPAMYYLANKQM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)NN2C=NN=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide (IUPAC: 3-methoxy-N-(1,2,4-triazol-4-yl)benzamide) features a benzamide backbone substituted with a methoxy group at the third position of the aromatic ring and a 1,2,4-triazole ring linked via an amide bond. While its exact molecular weight and solubility remain uncharacterized, analogs like 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide exhibit a molecular weight of 218.216 g/mol and a formula of C₁₀H₁₀N₄O₂. Structural similarities suggest comparable physicochemical properties for the 3-methoxy isomer.
Table 1: Comparative Molecular Properties of Triazole-Benzamide Derivatives
| Property | 3-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide (Predicted) | 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₄O₂ | C₁₀H₁₀N₄O₂ |
| Molecular Weight (g/mol) | ~218.216 | 218.216 |
| IUPAC Name | 3-methoxy-N-(1,2,4-triazol-4-yl)benzamide | 4-methoxy-N-(1,2,4-triazol-4-yl)benzamide |
| Key Functional Groups | Methoxy (C3), amide, 1,2,4-triazole | Methoxy (C4), amide, 1,2,4-triazole |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide likely follows methodologies established for analogous triazole derivatives. A validated approach involves:
-
N-Acylation of Amino Triazoles: Reacting 4-amino-1,2,4-triazole with 3-methoxybenzoyl chloride in anhydrous dioxane under reflux conditions .
-
Purification: Column chromatography using chloroform:methanol (9:1) yields the pure compound .
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Acylation | 3-Methoxybenzoyl chloride, dry dioxane, reflux, 10h | 75–85 |
| Purification | Column chromatography (CHCl₃:MeOH 9:1) | >95% purity |
Spectroscopic Characterization
While direct spectral data for 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide are unavailable, related compounds provide insight:
-
FTIR: Expected peaks include N-H stretch (~3340 cm⁻¹), C=O stretch (~1685 cm⁻¹), and C-O-C stretch (~1260 cm⁻¹) .
-
¹H NMR: Distinct signals for methoxy protons (~3.83 ppm, singlet) and aromatic protons (7.06–8.77 ppm) .
Biological Activities and Mechanisms
Antimicrobial Activity
Triazole derivatives exhibit broad-spectrum antimicrobial effects. For example, 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). The 3-methoxy analog is hypothesized to disrupt microbial cell membranes via triazole-mediated enzyme inhibition.
Table 3: Hypothesized Biological Activities of 3-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide
| Activity | Proposed Mechanism | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | Cell membrane disruption, enzyme inhibition | S. aureus, E. coli, C. albicans |
| Anticancer | Topoisomerase II inhibition, apoptosis | MCF-7, A549, HeLa |
| Anti-inflammatory | COX-2 suppression | Macrophages, synovial cells |
Research Gaps and Future Directions
Unexplored Pharmacokinetics
No data exist on the absorption, distribution, metabolism, or excretion (ADME) of 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide. Future studies should employ high-performance liquid chromatography (HPLC) and mass spectrometry to track metabolite profiles.
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the methoxy position and triazole ring could optimize bioactivity. For instance, replacing methoxy with ethoxy may enhance lipid solubility and blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume